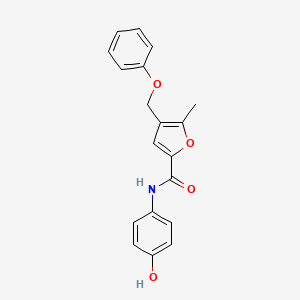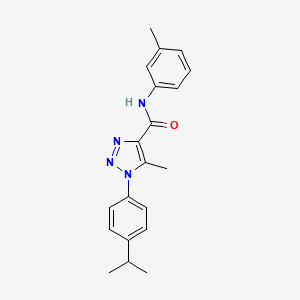![molecular formula C15H17ClN2O3 B5746828 5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5746828.png)
5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide, also known as CCNE, is a chemical compound that has gained significant attention in scientific research. CCNE is a synthetic compound that belongs to the class of nitrobenzamides. It has been extensively studied for its potential applications in the field of pharmacology and medicine.
Wirkmechanismus
The exact mechanism of action of 5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes that are involved in tumor growth. 5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide has been shown to possess antitumor properties and has been tested in various cancer cell lines. It has also been shown to possess anti-inflammatory properties. Additionally, 5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide has been tested for its potential use as a photosensitizer in photodynamic therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide in lab experiments is its potential as an anti-tumor agent. Its anti-inflammatory properties may also make it a useful tool for studying inflammatory diseases. However, one limitation of using 5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide in lab experiments is its complex synthesis process, which may limit its availability.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide. One potential direction is to further study its mechanism of action in cancer cells. Another potential direction is to explore its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases. Additionally, further research could be done on its potential use as a photosensitizer in photodynamic therapy.
Synthesemethoden
The synthesis of 5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide involves several steps, including the reaction of 5-chloro-2-nitrobenzoic acid with cyclohexene in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with ethylene diamine to obtain 5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide. The synthesis of 5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide has been studied for its potential applications in the field of pharmacology and medicine. It has been shown to possess antitumor properties and has been tested in various cancer cell lines. 5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide has also been studied for its potential use as an anti-inflammatory agent. Additionally, 5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide has been tested for its potential use as a photosensitizer in photodynamic therapy.
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(cyclohexen-1-yl)ethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c16-12-6-7-14(18(20)21)13(10-12)15(19)17-9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDIKBRVBFZHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide](/img/structure/B5746747.png)
![methyl 3-[(2,5-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5746755.png)
![N-(3-{N-[(2,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5746775.png)
![1-[(2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5746779.png)
![2-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5746784.png)
![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5746787.png)
![2-(4-bromophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5746793.png)

![N'-[2-(2-methylphenyl)acetyl]benzohydrazide](/img/structure/B5746808.png)

![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5746813.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5746815.png)

![1-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5746826.png)